molecular formula C15H21NO3S B2454744 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide CAS No. 2320572-45-8

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide

Cat. No. B2454744
CAS RN: 2320572-45-8
M. Wt: 295.4
InChI Key: GGKSHVJUOHWAMG-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide, also known as TH-030418, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Polymer Science and Material Engineering

  • Synthesis and Characterization of Novel Aromatic Polyimides : Research has demonstrated the synthesis of new diamines, including derivatives similar to the subject compound, which were polymerized with various dianhydrides to create polyimides. These polymers exhibited high solubility in organic solvents, substantial thermal stability, and specific heat capacities, indicating their potential application in high-performance materials and engineering (Butt et al., 2005).

Molecular Chemistry

  • C-H Bond Functionalization : The structure of compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been highlighted for its role in metal-catalyzed C–H bond functionalization reactions, suggesting that similar compounds, including our subject compound, could serve as important intermediates or ligands in synthetic organic chemistry (Al Mamari & Al Lawati, 2019).

Biosensors and Analytical Chemistry

  • Development of High Sensitivity Biosensors : A study on a modified carbon paste electrode for the electrocatalytic determination of biomolecules showcases the utility of benzamide derivatives in enhancing the sensitivity and specificity of biosensors. This application is crucial for the detection of glutathione and piroxicam, indicating the potential of similar compounds in biosensing technologies (Karimi-Maleh et al., 2014).

Pharmacology and Drug Design

  • Antimicrobial Activity : Benzamide derivatives have been evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in developing new antimicrobial agents. Such research is critical in the ongoing fight against antibiotic-resistant bacteria (Zadrazilova et al., 2015).

Corrosion Inhibition

  • Anticorrosive Properties : The epoxy monomer derived from aminobenzamide, similar to the compound , was investigated for its corrosion inhibition properties for carbon steel in acidic solutions. This study highlights the potential application of such compounds in protecting industrial materials from corrosion, contributing to longer material lifespans and reduced maintenance costs (Dagdag et al., 2019).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-4-2-3-5-13(12)14(18)16-10-15(19-8-7-17)6-9-20-11-15/h2-5,17H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKSHVJUOHWAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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